Cas no 1001098-63-0 (L-Proline, 4-[[(4-bromophenyl)sulfonyl]oxy]-, methyl ester, hydrochloride (1:1), (4S)-)

The compound L-Proline, 4-[[(4-bromophenyl)sulfonyl]oxy]-, methyl ester, hydrochloride (1:1), (4S)- is a chiral proline derivative featuring a 4-bromophenylsulfonyloxy group at the 4-position. Its stereospecific (4S) configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and peptide modifications. The methyl ester enhances solubility in organic solvents, while the hydrochloride salt improves stability and handling. The 4-bromophenylsulfonyloxy moiety offers a reactive handle for further functionalization, useful in medicinal chemistry and catalyst design. This compound is particularly advantageous for applications requiring precise stereocontrol and tailored reactivity in complex molecular frameworks.
L-Proline, 4-[[(4-bromophenyl)sulfonyl]oxy]-, methyl ester, hydrochloride (1:1), (4S)- structure
1001098-63-0 structure
Product name:L-Proline, 4-[[(4-bromophenyl)sulfonyl]oxy]-, methyl ester, hydrochloride (1:1), (4S)-
CAS No:1001098-63-0
MF:C12H15BrClNO5S
Molecular Weight:400.673200845718
CID:4729690
PubChem ID:87516774

L-Proline, 4-[[(4-bromophenyl)sulfonyl]oxy]-, methyl ester, hydrochloride (1:1), (4S)- 化学的及び物理的性質

名前と識別子

    • 1001098-63-0
    • SCHEMBL3370361
    • ZLNJKZWGONWFTI-UHFFFAOYSA-N
    • 4-(4-bromo-benzenesulfonyloxy)-pyrrolidine-2-carboxylic acid methyl ester HCl salt
    • L-Proline, 4-[[(4-bromophenyl)sulfonyl]oxy]-, methyl ester, hydrochloride (1:1), (4S)-
    • インチ: 1S/C12H14BrNO5S.ClH/c1-18-12(15)11-6-9(7-14-11)19-20(16,17)10-4-2-8(13)3-5-10;/h2-5,9,11,14H,6-7H2,1H3;1H
    • InChIKey: ZLNJKZWGONWFTI-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)S(=O)(=O)OC1CNC(C(=O)OC)C1.Cl

計算された属性

  • 精确分子量: 398.95428g/mol
  • 同位素质量: 398.95428g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 441
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 90.1Ų

L-Proline, 4-[[(4-bromophenyl)sulfonyl]oxy]-, methyl ester, hydrochloride (1:1), (4S)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Cooke Chemical
M8511155-250mg
L-Proline,4-[[(4-bromophenyl)sulfonyl]oxy]-,methylester,hydrochloride(1:1),(4S)-
1001098-63-0 95%
250mg
RMB 928.00 2025-02-21
Cooke Chemical
M8511155-50mg
L-Proline,4-[[(4-bromophenyl)sulfonyl]oxy]-,methylester,hydrochloride(1:1),(4S)-
1001098-63-0 95%
50mg
RMB 284.00 2025-02-21

L-Proline, 4-[[(4-bromophenyl)sulfonyl]oxy]-, methyl ester, hydrochloride (1:1), (4S)- 関連文献

L-Proline, 4-[[(4-bromophenyl)sulfonyl]oxy]-, methyl ester, hydrochloride (1:1), (4S)-に関する追加情報

L-Proline, 4-[[(4-Bromophenyl)sulfonyl]oxy]-, Methyl Ester, Hydrochloride (1:1), (4S)-: A Comprehensive Overview

The compound with CAS No. 1001098-63-0, commonly referred to as L-Proline, 4-[[(4-Bromophenyl)sulfonyl]oxy]-, Methyl Ester, Hydrochloride (1:1), (4S)-, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of L-proline, a naturally occurring amino acid, which has been extensively modified to incorporate a sulfonyl group attached to a bromophenyl moiety and further functionalized with a methyl ester group. The hydrochloride salt form ensures its stability and solubility for various applications.

L-Proline itself is well-known for its role in biosynthesis and as a precursor to other bioactive molecules. However, the introduction of the sulfonyl group and the bromophenyl substituent significantly alters its chemical properties, making it a valuable compound in drug discovery and development. Recent studies have highlighted the potential of such modified proline derivatives in targeting specific biological pathways, particularly those involved in inflammation and oxidative stress.

The methyl ester functionality in this compound plays a crucial role in modulating its pharmacokinetic properties. Ester groups are often used in drug design to enhance bioavailability and stability during transit through biological systems. The hydrochloride salt form further ensures that the compound maintains its integrity under physiological conditions, making it suitable for both in vitro and in vivo studies.

Recent advancements in medicinal chemistry have underscored the importance of stereochemistry in drug efficacy. The (4S)-configuration of this compound is critical for its biological activity, as stereochemical differences can significantly influence how molecules interact with their target proteins. This enantiomer-specific design aligns with current trends in personalized medicine, where precise molecular interactions are paramount.

The incorporation of the bromophenyl sulfonyl group introduces unique electronic and steric properties to the molecule. This substitution pattern has been shown to enhance the compound's ability to inhibit key enzymes involved in inflammatory responses. For instance, studies have demonstrated that this derivative exhibits potent anti-inflammatory activity by modulating cyclooxygenase (COX) pathways, which are central to pain and inflammation signaling.

Moreover, the sulfonyl group serves as a versatile platform for further chemical modifications. Researchers have explored the potential of this compound as a scaffold for constructing larger molecular frameworks with enhanced therapeutic potential. Such strategies are increasingly being adopted to address complex diseases where multi-targeted therapies are required.

In terms of synthesis, the preparation of L-Proline, 4-[[(4-Bromophenyl)sulfonyl]oxy]-, Methyl Ester, Hydrochloride (1:1), (4S)- involves a series of intricate organic reactions. These include nucleophilic substitutions, esterifications, and stereoselective reductions. The development of efficient synthetic routes for such complex molecules remains a focal point in organic chemistry research.

The application of this compound extends beyond pharmacology into materials science. Its unique structure makes it an attractive candidate for use in polymer synthesis and as a chiral catalyst in asymmetric reactions. These diverse applications highlight the versatility of this molecule across multiple scientific disciplines.

From an environmental standpoint, understanding the degradation pathways of such compounds is essential for assessing their ecological impact. Recent studies have focused on evaluating the biodegradability of proline derivatives under various environmental conditions. These investigations are crucial for ensuring sustainable practices in chemical manufacturing and usage.

In conclusion, L-Proline, 4-[[(4-Bromophenyl)sulfonyl]oxy]-, Methyl Ester, Hydrochloride (1:1), (4S)- represents a cutting-edge advancement in chemical design with broad implications across multiple fields. Its unique structural features and stereochemical configuration position it as a promising candidate for future therapeutic interventions and materials innovation.

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